diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate
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Overview
Description
Diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate is an organic compound with a complex structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate typically involves the reaction of diethyl malonate with dimethylaminoacetaldehyde diethyl acetal under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted esters and amines.
Scientific Research Applications
Diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[(dimethylamino)methylidene]malonate
- Diethyl 2-[(2E)-3-(dimethylamino)-2-propenylidene]malonate
- Diethyl 2-[2-(dimethylamino)ethyl]propanedioate
Uniqueness
Diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate is unique due to its specific structural configuration and the presence of both ester and amine functional groups
Properties
IUPAC Name |
diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-6-18-11(10-15(4)5)9-12(13(16)19-7-2)14(17)20-8-3/h9-10H,6-8H2,1-5H3/b11-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBKVNDMHAVER-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CN(C)C)C=C(C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\N(C)C)/C=C(C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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